![molecular formula C7H7NO4 B1279754 2-(Hydroxymethyl)-5-nitrophenol CAS No. 57356-40-8](/img/structure/B1279754.png)
2-(Hydroxymethyl)-5-nitrophenol
Overview
Description
Hydroxymethylphenols are a type of organic compound that contain a phenol ring and a hydroxymethyl group (-CH2OH). They are used in various applications, including as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of hydroxymethylphenols can involve various methods. For instance, the Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .Molecular Structure Analysis
The molecular structure of hydroxymethylphenols can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Hydroxymethylphenols can undergo various chemical reactions. For example, Tris, or tris(hydroxymethyl)aminomethane, is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of hydroxymethylphenols can be analyzed using various techniques. For instance, 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride has a molecular weight of 157.59 g/mol and is a white crystalline powder .Scientific Research Applications
Microbicidal and Bacteriostatic Agent
The compound has been reported as microbicidal and is used as a bacteriostat in disinfectants . This means it can kill or inhibit the growth of bacteria, making it useful in maintaining sterile environments in laboratories and medical facilities.
Antimicrobial Activity
In addition to its bacteriostatic properties, 2-(Hydroxymethyl)-5-nitrophenol also exhibits antimicrobial activity . This makes it potentially useful in the development of new antimicrobial drugs or treatments.
Anti-inflammatory and Cytotoxic Activities
β-sitosterol, a plant sterol, shows antimicrobial, anti-inflammatory, and cytotoxic activities . While not directly related to 2-(Hydroxymethyl)-5-nitrophenol, it’s worth noting that the compound is often found in the same environments and may contribute to these effects.
Use in Biochemical Assays
Tris Base, also known as tris (hydroxymethyl)aminomethane, is commonly used in biochemical assays . While this is a different compound, it’s structurally similar to 2-(Hydroxymethyl)-5-nitrophenol, suggesting potential uses in similar applications.
Use in Gel Electrophoresis
Tris Base is also used in gel electrophoresis , a technique for separating proteins based on their size and charge. Again, while this is a different compound, the structural similarity suggests that 2-(Hydroxymethyl)-5-nitrophenol could potentially be used in similar ways.
Use in Protein Purification
Tris Base is used in protein purification . Given the structural similarity, 2-(Hydroxymethyl)-5-nitrophenol could potentially be used in similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOREGNWACQXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473456 | |
Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-nitrophenol | |
CAS RN |
57356-40-8 | |
Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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